molecular formula C21H17BrN2O2S B2619430 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-53-7

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2619430
CAS No.: 683254-53-7
M. Wt: 441.34
InChI Key: QPYLEHNONMRFCH-FRKPEAEDSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features, including a brominated phenyl ring, a thiazole moiety, and an acrylonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the Knoevenagel condensation reaction between the thiazole derivative and an appropriate acrylonitrile precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and pharmacological research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (E)-3-(3-bromo-4-hydroxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both bromine and methoxy groups in (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile makes it unique, as these functional groups can significantly influence its chemical reactivity and biological properties. The combination of these groups in a single molecule allows for a diverse range of applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial properties. Its structural features, including the presence of bromine, hydroxy, and methoxy groups on the phenyl ring, contribute to its potential efficacy against various cell lines.

  • Molecular Formula : C24H19BrN5O3S
  • Molecular Weight : 572.872 g/mol
  • Structure : The compound consists of a thiazole moiety linked to an acrylonitrile group, with specific substitutions that enhance its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in cancer lines such as A-431 and Jurkat. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat< 10
Compound 22HT29< 5

The mechanism by which these compounds exert their anticancer effects often involves:

  • Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts, which may disrupt critical signaling pathways involved in cancer cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy) and halogens (e.g., bromine) on the phenyl ring enhances the cytotoxicity of these compounds. Substitutions at specific positions on the thiazole ring also play a crucial role in their biological activity .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have shown promising antimicrobial activity:

  • Antibacterial Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives possessed antibacterial efficacy comparable to established antibiotics like norfloxacin .
CompoundBacteria TestedActivity LevelReference
Compound XStaphylococcus aureusSignificant
Compound YEscherichia coliModerate

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study published in MDPI evaluated a series of thiazole derivatives, including those structurally similar to our compound. The findings highlighted that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines, emphasizing the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. It was found that compounds exhibiting electron-withdrawing groups showed improved antibacterial activity. This study utilized a variety of bacterial strains to assess the breadth of antimicrobial action .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-12-4-5-15(6-13(12)2)18-11-27-21(24-18)16(10-23)7-14-8-17(22)20(25)19(9-14)26-3/h4-9,11,25H,1-3H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYLEHNONMRFCH-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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